molecular formula C25H39NO7 B1594915 Dehydrobrowniine CAS No. 4829-56-5

Dehydrobrowniine

Cat. No. B1594915
CAS RN: 4829-56-5
M. Wt: 465.6 g/mol
InChI Key: MWOQLGAENOKSHS-UHFFFAOYSA-N
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Description

14-Dehydrobrowniine is an alkaloid isolated from the roots of Delphinium stapeliosum . It belongs to the category of natural compounds and its molecular formula is C25H39NO7 . The IUPAC name for 14-Dehydrobrowniine is 11-ethyl-8,9-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-one .


Molecular Structure Analysis

The molecular structure of 14-Dehydrobrowniine can be analyzed using various techniques such as mass spectrometry . Mass spectrometry is extensively used for the analysis of molecular structures of unknown compounds in the gas phase .


Physical And Chemical Properties Analysis

The physical and chemical properties of 14-Dehydrobrowniine can be analyzed using various techniques. These properties are naturally different for every material or combination of materials, and relate primarily to the variable properties on the chemical level (molecular structure, functional groups and degradation) .

Scientific Research Applications

Catalytic Dehydrogenation in Industrial Applications

Catalytic dehydrogenation plays a crucial role in the production of light olefins, a vital component in the petrochemical industry. This process involves the use of metals and metal oxides as catalysts. A comprehensive study by Sattler et al. (2014) in Chemical Reviews highlights the importance of various materials in catalyzing these reactions, discussing the nature of active sites, catalyst performance, and lifetime in detail (Sattler et al., 2014).

Dehydrogenases in Environmental Monitoring

Dehydrogenases, enzymes involved in dehydrogenation processes, are essential in monitoring environmental contamination. Kaczyńska et al. (2015) in Water, Air, and Soil Pollution have shown how soil dehydrogenases can indicate contamination with various petroleum products, providing a valuable tool for environmental monitoring and remediation strategies (Kaczyńska et al., 2015).

Biomedical Research: Protein Functionalization

In biomedical research, dehydroalanine, a non-proteinogenic amino acid derived from dehydrogenation, has emerged as a key player. Daďová et al. (2018) in Current Opinion in Chemical Biology discuss how dehydroalanine enables the creation of modified protein side-chains and serves as a probe in biological studies, highlighting its significance in advancing our understanding of biological processes (Daďová et al., 2018).

Biohydrogen Production

Biohydrogen production, an alternative renewable energy source, involves dehydrogenation processes. Show et al. (2012) in the International Journal of Hydrogen Energy reviewed the advancements in biohydrogen production, focusing on production pathways, microbiology, and reactor configuration. This represents a significant step towards sustainable energy solutions (Show et al., 2012).

Dehydrogenation in Soil Health and Agriculture

Dehydrogenase activity in soils is linked to land use and can indicate soil health. Skowron et al. (2010) found that dehydrogenase activity is higher in grassland soils compared to arable soils, suggesting its role in assessing land use impact on soil ecosystems (Skowron et al., 2010).

Safety And Hazards

The safety data sheet for 14-Dehydrobrowniine suggests avoiding breathing mist, gas or vapours, and avoiding contact with skin and eye. It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name

11-ethyl-8,9-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H39NO7/c1-6-26-11-22(12-30-2)8-7-16(32-4)24-14-9-13-15(31-3)10-23(28,17(14)18(13)27)25(29,21(24)26)20(33-5)19(22)24/h13-17,19-21,28-29H,6-12H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWOQLGAENOKSHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6=O)OC)O)O)OC)OC)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H39NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30964040
Record name 20-Ethyl-7,8-dihydroxy-1,6,16-trimethoxy-4-(methoxymethyl)aconitan-14-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30964040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

465.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dehydrobrowniine

CAS RN

4829-56-5
Record name Dehydrobrowniine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004829565
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 20-Ethyl-7,8-dihydroxy-1,6,16-trimethoxy-4-(methoxymethyl)aconitan-14-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30964040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
37
Citations
SW Pelletier, NV Mody… - Canadian Journal of …, 1979 - cdnsciencepub.com
… In 1966 Benn (12) isolated a known derivative of browniine, 14-dehydrobrowniine (5), as a natural product from Delphinium cardinale. We have prepared alkaloid 5 from browniine (6) …
Number of citations: 72 cdnsciencepub.com
S Sakai, T Okazaki, K Yamaguchi… - Chemical and …, 1987 - jstage.jst.go.jp
Chemical investigation of the roots of Aconitum subcuneatum Nakai resulted in the isolation of two new diterpene alkaloids torokonine(1) and gomandonine(2), along with eight known …
Number of citations: 21 www.jstage.jst.go.jp
SW Pelletier, OD Dailey Jr, NV Mody… - The Journal of Organic …, 1981 - ACS Publications
… Continued elution with 1% methanol /chloroform (375 mL) and 2% methanol/chloroform (200 mL) afforded 0.39 g of 14dehydrobrowniine (8) which crystallized upon being allowed to …
Number of citations: 81 pubs.acs.org
JA Grina, DR Schroeder, ET Wydallis… - The Journal of Organic …, 1986 - ACS Publications
… , 14-acetylbrowniine, 14-dehydrobrowniine, and delphatine were isolated. The total alkaloid … not available for 14-acetylbrowniine, 14-dehydrobrowniine, or delphatine. The first two were …
Number of citations: 39 pubs.acs.org
MH Benn - Canadian Journal of Chemistry, 1966 - cdnsciencepub.com
… to be accommodated by dehydrobrowniine, in which the … material froin R hich dehydrobrowniine 11 as separated by … before and together with dehydrobrowniine, and indeed …
Number of citations: 25 cdnsciencepub.com
D Cook, JS Manson, DR Gardner, KD Welch… - Biochemical Systematics …, 2013 - Elsevier
Plant secondary compounds mediate interactions with insects and other animals. The norditerpene alkaloids are significant secondary compounds in Delphinium (larkspur) species …
Number of citations: 68 www.sciencedirect.com
坂井進一郎, 岡崎利夫, 山口啓一, 高山広光… - Chemical & …, 1987 - cir.nii.ac.jp
Chemical investigation of the roots of Aeoniturn subcuneatum Nakai resulted in the isolation of two new diterpene alkaloids torokonine (1) and gomandonine (2), along with eight known …
Number of citations: 0 cir.nii.ac.jp
ST Lee, BL Stegelmeier, KE Panter… - Journal of animal …, 2003 - academic.oup.com
… 465, which is consistent with the alkaloids 14-dehydrobrowniine and deltamine, and was present at approximately 4%. 14-Dehydrobrowniine and deltamine have both been found in D. …
Number of citations: 16 academic.oup.com
SW Pelletier, LH Keith - The Alkaloids: Chemistry and Physiology, 1970 - Elsevier
Publisher Summary This chapter discusses C 19 -diterpene alkaloids. The structures of the more complicated diterpene alkaloids may be subdivided into two general types that are …
Number of citations: 34 www.sciencedirect.com
GD Manners, KE Panter, MH Ralphs… - Journal of Agricultural …, 1993 - ACS Publications
… , dictyocarpine, deltamine, 14-O-acetyldictyocarpine, 6-dehydrodeltamine, delpheline) and the lycoctonine norditerpenoid alkaloids (lycoctonine, browniine, 14-dehydrobrowniine) were …
Number of citations: 70 pubs.acs.org

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